N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
Description
N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl-substituted isoxazole core linked to a 4-(trifluoromethyl)benzamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole moiety contributes to π-π stacking interactions and heterocyclic diversity .
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-4-2-3-13(9-16)17-10-15(24-27-17)11-23-18(25)12-5-7-14(8-6-12)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQBKFKIBTDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features an isoxazole ring, which is recognized for its role in various pharmaceutical agents. The incorporation of trifluoromethyl groups often enhances the pharmacokinetic properties of compounds, making them more viable as therapeutic agents.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-(3-methoxyphenyl)isoxazole derivatives with trifluoromethylbenzoyl chloride. The resulting structure can be analyzed using various spectroscopic techniques like NMR and mass spectrometry to confirm the desired modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing isoxazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in targeting cancer cells.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways, including those related to cell cycle regulation and apoptosis. For instance, some studies suggest that isoxazole derivatives may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.
Case Studies
- Case Study on MCF7 Cell Line : A study evaluated a series of isoxazole derivatives, including this compound, demonstrating significant cytotoxicity with an IC50 value of 4.2 µM against MCF7 breast cancer cells. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Case Study on A549 Cell Line : Another investigation focused on lung cancer cells (A549), where similar isoxazole derivatives exhibited an IC50 value of 26 µM. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation, suggesting a targeted approach for lung cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Early studies indicate that modifications such as trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Toxicological assessments are essential to ensure safety in clinical applications. Preliminary data suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may have a favorable safety profile in normal cell lines, indicating selective toxicity.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases due to its bioactive properties. The isoxazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of isoxazole have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. In vitro studies have demonstrated that N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound's neuroprotective properties are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Isoxazole derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . Preliminary studies suggest that this compound may enhance cognitive function and protect neuronal cells from degeneration.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in pain modulation and inflammation. Inhibition of MAGL has been associated with analgesic effects and reduced inflammation .
Receptor Modulation
The compound may also interact with various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic benefits for mood disorders and anxiety . The trifluoromethyl group enhances lipophilicity, allowing better penetration through the blood-brain barrier.
Case Studies and Research Findings
Several studies have documented the applications of this compound in preclinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Isoxazole vs. Thiadiazole/Triazole Cores : Compound 6 () shares the isoxazole motif but incorporates a thiadiazole ring, which may reduce metabolic stability compared to the target compound’s simpler isoxazole-methyl linkage. Thiadiazoles and triazoles () exhibit tautomerism, influencing their electronic profiles and binding modes .
- Trifluoromethyl Positioning : Flutolanil () and the target compound both feature trifluoromethyl groups but differ in substitution patterns. Flutolanil’s 2-(trifluoromethyl)benzamide structure correlates with fungicidal activity, suggesting the target compound’s 4-(trifluoromethyl) position may alter bioactivity or target specificity .
- Methoxy vs.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like Compound 6 (160°C) and 8a (290°C) suggest that trifluoromethyl and aryl substituents increase crystalline stability .
- Spectroscopic Profiles : The target compound’s IR and NMR spectra would resemble compounds, with C=O stretches near 1600–1680 cm⁻¹ and aromatic proton signals at δ 7.3–8.3 ppm in DMSO-d6 .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the isoxazole core. Key steps include:
Isoxazole ring construction : Cyclization of 3-methoxyphenylacetylene derivatives with hydroxylamine under acidic conditions .
Methylation and coupling : Reaction of the isoxazole intermediate with 4-(trifluoromethyl)benzoyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours, using triethylamine as a base to facilitate amide bond formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity .
Ultrasound-assisted methods can reduce reaction time by 30% and improve yields (e.g., from 65% to 85%) compared to traditional heating .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm the integration of aromatic protons (e.g., methoxy group at δ 3.8 ppm) and trifluoromethyl signals (δ 120–125 ppm in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 419.12) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for the isoxazole-benzamide linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell lines, solvent vehicles). To address this:
- Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .
- Dose-response validation : Perform EC/IC titrations in triplicate to account for batch-to-batch variability .
- Target specificity assays : Use knockout models or competitive binding studies to confirm interaction with purported targets (e.g., kinase enzymes) .
For example, conflicting antimicrobial data may reflect differences in bacterial strain permeability; supplement assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify results .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer : Structural modifications guided by SAR (structure-activity relationship) studies:
- Trifluoromethyl group : Retain for metabolic stability; replacing it with bulkier groups (e.g., CFCF) reduces solubility but enhances target affinity .
- Isoxazole moiety : Introduce electron-withdrawing substituents (e.g., nitro groups) to improve membrane permeability .
- Prodrug approaches : Convert the benzamide to a pivaloyloxymethyl ester to enhance oral bioavailability .
In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) should be prioritized to evaluate modifications .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate molecular docking and MD (molecular dynamics) simulations:
- Docking studies : Use AutoDock Vina to predict binding poses with targets like cyclooxygenase-2 (COX-2) or PARP enzymes. Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking with the isoxazole ring .
- MD simulations (NAMD/GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability; analyze RMSD (root-mean-square deviation) and binding free energy (MM/PBSA) .
- QSAR models : Train models using descriptors like logP and polar surface area to predict bioactivity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
